molecular formula C14H18O3 B14846430 4-(Cyclohexylmethyl)-3-hydroxybenzoic acid

4-(Cyclohexylmethyl)-3-hydroxybenzoic acid

Cat. No.: B14846430
M. Wt: 234.29 g/mol
InChI Key: VWWIYTVMGHTHPN-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)-3-hydroxybenzoic acid is an organic compound that features a cyclohexylmethyl group attached to a hydroxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)-3-hydroxybenzoic acid typically involves the alkylation of 3-hydroxybenzoic acid with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. These methods could include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under milder conditions and with higher selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(Cyclohexylmethyl)-3-ketobenzoic acid, while reduction of the carboxylic acid group can produce 4-(Cyclohexylmethyl)-3-hydroxybenzyl alcohol.

Scientific Research Applications

4-(Cyclohexylmethyl)-3-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexylmethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexylmethyl)-3-hydroxybenzoic acid is unique due to the presence of both the cyclohexylmethyl group and the hydroxybenzoic acid core. This combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

4-(cyclohexylmethyl)-3-hydroxybenzoic acid

InChI

InChI=1S/C14H18O3/c15-13-9-12(14(16)17)7-6-11(13)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2,(H,16,17)

InChI Key

VWWIYTVMGHTHPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C=C(C=C2)C(=O)O)O

Origin of Product

United States

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